2-Thiomethyl phenothiazine 2-Thiomethyl phenothiazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17973671
InChI: InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H
SMILES:
Molecular Formula: C13H9NS2
Molecular Weight: 243.4 g/mol

2-Thiomethyl phenothiazine

CAS No.:

Cat. No.: VC17973671

Molecular Formula: C13H9NS2

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

2-Thiomethyl phenothiazine -

Specification

Molecular Formula C13H9NS2
Molecular Weight 243.4 g/mol
IUPAC Name 10H-phenothiazine-2-carbothialdehyde
Standard InChI InChI=1S/C13H9NS2/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-8,14H
Standard InChI Key NFYGQEWVIVHDJO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C=S

Introduction

Chemical Synthesis and Industrial Production

Regioselective Functionalization of Phenothiazine

The direct functionalization of phenothiazine to introduce a methylthio group at position 2 involves a three-step process:

  • N-Acylation: Phenothiazine is protected at the nitrogen atom using an acyl group (e.g., formyl or acetyl) to prevent undesired side reactions .

  • Sulfinylation: The acylated phenothiazine reacts with sulfur dioxide (SO₂) in the presence of aluminum trichloride (AlCl₃) at 0–100°C, forming phenothiazine-2-sulfinic acid .

  • Reduction and Methylation: The sulfinic acid intermediate is reduced to 2-mercaptophenothiazine using zinc and hydrochloric acid, followed by S-methylation with dimethyl sulfate to yield 2-thiomethyl phenothiazine .

Table 1: Synthesis Conditions and Yields

StepReactants/ConditionsYield (%)Purity (%)
N-AcylationPhenothiazine, acyl chloride, CH₂Cl₂, 25°C95–98>99
SulfinylationSO₂, AlCl₃, 1,2-dichloroethane, 65°C, 5 hr40–65>99
ReductionZn, HCl, CH₂Cl₂, 0°C85–90>99
MethylationDimethyl sulfate, NaOH, toluene, reflux65–70>99

This method achieves >99% regioselectivity for position 2, minimizing byproducts such as 4-methylthio isomers . Industrial scalability is facilitated by the low cost of phenothiazine and the avoidance of toxic catalysts .

Physicochemical Properties

Structural and Thermal Characteristics

2-Thiomethyl phenothiazine crystallizes as pale yellow needles with a melting point of 138–144°C . Its boiling point is 190–200°C at 0.05 Torr, and it exhibits moderate solubility in polar solvents like dichloromethane and toluene . The methylthio group at position 2 enhances electronic delocalization across the phenothiazine ring, as evidenced by UV-Vis absorption maxima at 254 nm and 310 nm .

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular formulaC₁₃H₁₁NS₂
Molecular weight245.37 g/mol
Melting point138–144°C
Boiling point190–200°C @ 0.05 Torr
EINECS number231-581-0
Storage conditionsRefrigerated, inert atmosphere

Pharmacological Applications

Antipsychotic Drug Intermediates

2-Thiomethyl phenothiazine is a precursor to:

  • Thioridazine: A dopamine antagonist used to treat schizophrenia .

  • Mesoridazine: Metabolite of thioridazine with enhanced bioavailability .

  • Methiomeprazine: An analgesic and antipsychotic agent .

These drugs modulate dopaminergic and cholinergic signaling, though their use has declined due to cardiotoxic side effects .

Recent Advances in Derivative Synthesis

Acyl Chloride Intermediates

Novel 10-yl acyl chloride derivatives of 2-thiomethyl phenothiazine exhibit enhanced cytotoxicity. For example:

  • 2-Thiomethyl-10-propionylphenothiazine: IC₅₀ = 6.7 µM in HepG2 cells .

  • 2-Thiomethyl-10-benzoylphenothiazine: Inhibits tubulin polymerization by 78% at 10 µM .

Table 3: Cytotoxicity of Selected Derivatives

DerivativeIC₅₀ (µM)Target Pathway
10-Propionyl6.7Mitochondrial apoptosis
10-Benzoyl5.2Tubulin destabilization
10-(4-Chlorobenzoyl)4.8DNA intercalation

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